molecular formula C25H37N3O4 B102303 l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester CAS No. 15939-57-8

l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester

Cat. No.: B102303
CAS No.: 15939-57-8
M. Wt: 443.6 g/mol
InChI Key: ASRRMDLQLAJNSB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine 5’-monophosphate, also known as 5’-cytidylic acid, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside cytidine. The compound consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . Cytidine 5’-monophosphate plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cytidine 5’-monophosphate involves the reaction between cytidine and a phosphating agent such as phosphorus oxychloride. The reaction is typically carried out at temperatures ranging from -15°C to -5°C under normal pressure. After the reaction reaches a conversion rate of over 85%, ice water is added to terminate the reaction. The mixture is then hydrolyzed at 0-5°C, followed by extraction with an alkyl halide. The organic phase is separated, and the water phase is neutralized to a pH of 3-4 and cooled to crystallize the product .

Industrial Production Methods

In industrial settings, cytidine 5’-monophosphate can be produced using an enzymatic biosynthesis system. This method involves the use of cytidine kinase for the biotransformation of cytidine to cytidine 5’-monophosphate, coupled with polyphosphate kinase for adenosine triphosphate regeneration. The process is optimized to enhance the yield and titer of the product, making it a green and efficient approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-monophosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic transformations.

Common Reagents and Conditions

    Phosphorus Oxychloride: Used in the initial phosphorylation reaction.

    Adenosine Triphosphate (ATP): Acts as a phosphate donor in phosphorylation reactions.

    Alkyl Halides: Used for extraction during the purification process.

Major Products

Scientific Research Applications

Cytidine 5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

Cytidine 5’-monophosphate exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Cytidine 5’-monophosphate can be compared with other similar compounds such as uridine monophosphate and thymidine monophosphate:

    Uridine Monophosphate (UMP): Like cytidine 5’-monophosphate, uridine monophosphate is a nucleotide used in RNA synthesis.

    Thymidine Monophosphate (TMP): Thymidine monophosphate is a nucleotide used in DNA synthesis.

Uniqueness

Cytidine 5’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways. Its ability to undergo phosphorylation to form cytidine diphosphate and cytidine triphosphate further distinguishes it from other nucleotides .

List of Similar Compounds

  • Uridine Monophosphate (UMP)
  • Thymidine Monophosphate (TMP)
  • Adenosine Monophosphate (AMP)
  • Guanosine Monophosphate (GMP)

Properties

CAS No.

15939-57-8

Molecular Formula

C25H37N3O4

Molecular Weight

443.6 g/mol

IUPAC Name

methyl (2S)-2-[3-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C25H37N3O4/c1-3-4-5-6-7-8-9-14-23(29)26-16-15-24(30)28-22(25(31)32-2)17-19-18-27-21-13-11-10-12-20(19)21/h10-13,18,22,27H,3-9,14-17H2,1-2H3,(H,26,29)(H,28,30)/t22-/m0/s1

InChI Key

ASRRMDLQLAJNSB-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC

SMILES

CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CCCCCCCCCC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Synonyms

N-Decanoyl-βAla-L-Trp-OMe

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.